![molecular formula C10H16NO9S2- B1236292 Sinigrin CAS No. 64550-88-5](/img/structure/B1236292.png)
Sinigrin
Overview
Description
Sinigrin (allyl-glucosinolate or 2-propenyl-glucosinolate) is a natural aliphatic glucosinolate present in plants of the Brassicaceae family, such as broccoli and brussels sprouts, and the seeds of Brassica nigra (mustard seeds) which contain high amounts of sinigrin . It has been systematically described and evaluated in the classical Ayurvedic texts .
Synthesis Analysis
Sinigrin is synthesized from the amino acid methionine in a multi-step pathway . The first laboratory synthesis of sinigrin was published in 1965 . In a study, it was found that the gene CYP79F1 in B. juncea regulates the synthesis of sinigrin .
Molecular Structure Analysis
The chemical structure of sinigrin had been established by 1930. It is a glucose derivative with β-D-glucopyranose configuration . It was unclear whether the C=N bond was in the Z (or syn) form, with sulfur and oxygen substituents on the same side of the double bond, or the alternative E form in which they are on opposite sides .
Chemical Reactions Analysis
Sinigrin is not bioactive itself, but when it is hydrolyzed by the enzyme myrosinase, it exhibits anti-proliferative activity . Sinigrin also enhances the asthma-relieving effects of isoproterenol and reduces the effective isoproterenol dose in an acute-asthma model in guinea pigs .
Physical And Chemical Properties Analysis
Sinigrin has a molecular formula of C10H17NO9S2 and a molecular weight of 397.46 . It is very hydrophilic and mostly water-soluble .
Scientific Research Applications
Anti-Cancer Properties
Sinigrin has been found to have significant anti-cancer properties . It has been shown to inhibit the proliferation of liver tumor cells . The potential of sinigrin to prevent the growth of cancer cells has been well established .
Antibacterial Properties
Sinigrin has been found to have antibacterial properties . It has been shown to be as potent as Vancomycin in the treatment of bacteria listed by the World Health Organisation as antibiotic-resistant “priority pathogens” .
Antifungal Properties
Sinigrin also has antifungal properties . It has been applied in the prevention of bacterial and fungal spoilage of food products in advanced atmospheric packaging technology which improves the shelf-life of these products .
Antioxidant Properties
Sinigrin has antioxidant properties . These properties can be utilized as nutraceuticals and also have therapeutic benefits .
Anti-Inflammatory Properties
Sinigrin has anti-inflammatory properties . This makes it potentially useful in the treatment of conditions associated with inflammation .
Wound Healing Properties
Sinigrin has been found to have wound healing properties . This could make it a valuable component in the development of new wound healing treatments .
Biofumigation
Sinigrin has been found to have biofumigation properties . This could make it useful in agricultural applications, such as pest control .
Defense Mechanism in Plants
Sinigrin is part of a sophisticated defense system plants developed over several hundred million years of evolution to protect them from parasitic attack from aphids, ticks, bacteria or nematodes .
Mechanism of Action
Target of Action
Sinigrin, a natural aliphatic glucosinolate, is found in plants of the Brassicaceae family . Sinigrin has also been shown to enhance the asthma-relieving effects of isoproterenol .
Mode of Action
When plant tissue is damaged, the enzyme myrosinase comes into contact with sinigrin and breaks it down into several compounds, including isothiocyanates . These isothiocyanates are the main bioactives responsible for the pharmacological effects of sinigrin . For example, sinigrin has been shown to suppress the nuclear translocation of NF-κB induced by TNF-α .
Biochemical Pathways
Sinigrin affects several biochemical pathways. It has been shown to modulate the MAPK pathway, which plays a crucial role in regulating inflammation . In addition, sinigrin enhances the cAMP levels induced by β-agonists by inhibiting PDE4 . The resulting increase in cAMP levels stimulates the activity of the downstream effector protein kinase A, which would be expected to ultimately induce the relaxation of airway smooth muscle .
Result of Action
The molecular and cellular effects of sinigrin’s action are diverse. For example, sinigrin has been shown to inhibit bladder cancer growth by 34 percent, and stopped muscle tissue invasion by 100 percent . In a mouse model of ulcerative colitis, sinigrin treatment significantly mitigated the DSS-induced body weight loss, attenuated the colon length shrinkage, and improved the disease index score . Furthermore, sinigrin treatment remarkably reduced the DSS-induced myeloperoxidase, neutrophil elastase, and CD68 expression in colon tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sinigrin. For example, intraspecific density and abiotic environmental conditions can affect sinigrin concentration and growth
Safety and Hazards
Sinigrin is generally safe for R&D use only. It is not recommended for medicinal, household, or other use . If inhaled or contacted with skin or eye, it is advised to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes .
Future Directions
The therapeutic benefits of sinigrin have been recognized, but the information on known biological activities is very limited. Hence, further studies still need to be conducted and its molecular mechanisms also need to be explored . Sinigrin represents a potential add-on drug to β-agonists for the treatment of asthma .
properties
IUPAC Name |
[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWSSBXJXFOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO9S2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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